Didodecyl nonylphenyl phosphite
Description
Properties
CAS No. |
35239-35-1 |
|---|---|
Molecular Formula |
C39H73O3P |
Molecular Weight |
621.0 g/mol |
IUPAC Name |
didodecyl (2-nonylphenyl) phosphite |
InChI |
InChI=1S/C39H73O3P/c1-4-7-10-13-16-18-20-23-26-31-36-40-43(41-37-32-27-24-21-19-17-14-11-8-5-2)42-39-35-30-29-34-38(39)33-28-25-22-15-12-9-6-3/h29-30,34-35H,4-28,31-33,36-37H2,1-3H3 |
InChI Key |
XRZOGOFWWKOYPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOP(OCCCCCCCCCCCC)OC1=CC=CC=C1CCCCCCCCC |
Origin of Product |
United States |
Chemical Synthesis and Reaction Pathways of Didodecyl Nonylphenyl Phosphite
Esterification Reactions for Didodecyl Nonylphenyl Phosphite (B83602) Formation
Esterification is the cornerstone of phosphite ester production. In the case of didodecyl nonylphenyl phosphite, this involves the reaction of a phosphorus source with two equivalents of dodecyl alcohol (dodecanol) and one equivalent of nonylphenol. The general reaction scheme involves the formation of P-O bonds with the concomitant release of a byproduct, such as water or hydrogen chloride, which must be removed to drive the reaction to completion.
The precise control of reactant stoichiometry is critical for maximizing the yield of the desired mixed phosphite and minimizing the formation of undesired byproducts such as tri-dodecyl phosphite or tris(nonylphenyl) phosphite. The synthesis of related compounds like tris(nonylphenyl) phosphite (TNPP) often employs a slight to significant excess of the phenolic reactant to ensure the complete conversion of the phosphorus source, such as phosphorus trichloride (B1173362) (PCl₃). google.comresearchgate.net Using an excess of the phenol (B47542), sometimes as high as 4-8% by weight, helps to force the reaction to completion, resulting in a product with a low acid number and minimal residual chlorides. google.com For this compound, a carefully controlled molar ratio of phosphorus trichloride, dodecanol (B89629), and nonylphenol is essential. The sequential addition of the reactants can also be employed to favor the formation of the asymmetrical product.
| Reactant | Ideal Molar Ratio | Purpose in Optimization |
| Phosphorus Trichloride (PCl₃) | 1 | Phosphorus source |
| Dodecanol | 2 | Forms the two dodecyl ester groups |
| Nonylphenol | 1 | Forms the nonylphenyl ester group |
| Base (e.g., Triethylamine) | ~3 | Scavenges HCl byproduct, driving equilibrium wikipedia.orgnih.gov |
This table represents the ideal stoichiometric ratios for the formation of this compound from PCl₃. In practice, slight excesses of the alcohol and phenol may be used.
While the esterification of PCl₃ can proceed without a catalyst, the reaction is often sluggish. Catalysts are frequently employed to increase the reaction rate and improve conversion efficiency. Both base and acid catalysts can be utilized.
Base Catalysis : Amine bases, such as triethylamine (B128534) or pyridine, are commonly used, particularly in PCl₃-mediated syntheses. wikipedia.orgnih.gov Their primary role is to act as a scavenger for the hydrogen chloride (HCl) produced during the reaction. nih.govbegellhouse.com By neutralizing the HCl, the base prevents it from reacting with the phosphite ester product, which could otherwise lead to dealkylation and the formation of undesired phosphonates. wikipedia.orgresearchgate.net
Alkaline Catalysts : In transesterification routes, alkaline catalysts like sodium phenate or sodium methylate are known to be effective. google.com However, the choice of catalyst is crucial to avoid impurities; for instance, using sodium methylate can lead to methanol-related impurities in the final product. google.com
Lewis Acid Catalysis : In some phosphonylation reactions, environmentally benign catalysts like Zinc(II) complexes have been shown to be highly efficient for the synthesis of phosphite diesters under mild conditions. nih.govrsc.org
| Catalyst Type | Example(s) | Function |
| Amine Base | Triethylamine, Pyridine, Diethylaniline nih.govorgsyn.org | HCl scavenger, accelerates esterification wikipedia.org |
| Alkaline | Sodium Phenate google.com | Catalyst for transesterification |
| Lewis Acid | Zn(II) complexes nih.govrsc.org | Catalyzes phosphonylation |
The synthesis of phosphite esters is governed by several key process parameters that influence the reaction kinetics. Studies on similar compounds, such as triphenyl phosphite, show that the reaction is highly dependent on temperature. researchgate.net The synthesis of tris(nonylphenyl) phosphite involves heating the reactants to temperatures between 75-80°C during the addition of PCl₃, followed by a period of heating at a higher temperature, such as 145-150°C, for several hours to ensure the reaction goes to completion. google.com
Continuous removal of the HCl byproduct is crucial for shifting the reaction equilibrium towards the product side. This can be achieved by heating the mixture or by sparging the system with an inert gas like nitrogen, which helps to carry away the liberated HCl vapors. google.combegellhouse.com For high-purity products, a final distillation step, often under vacuum (e.g., thin-film distillation), is used to remove any unreacted starting materials. google.com
| Parameter | Typical Range | Rationale |
| Temperature | 75°C - 160°C | Controls reaction rate; higher temperatures increase rate but may cause side reactions researchgate.netgoogle.com |
| Pressure | Atmospheric / Vacuum | Byproduct (HCl) removal is often facilitated by heating or N₂ sparging; vacuum is used for final purification google.com |
| Time | 1 - 4 hours | Dependent on temperature, catalyst, and efficiency of byproduct removal orgsyn.orggoogle.com |
Alternative Synthetic Methodologies for Phosphite Compound Generation
Beyond direct esterification, other synthetic routes can be employed to generate phosphite esters, including those with mixed alkyl and aryl substituents like this compound.
The reaction of phosphorus trichloride with alcohols and phenols is the most common and direct method for preparing phosphite esters. wikipedia.org This process involves the nucleophilic attack of the hydroxyl groups from dodecanol and nonylphenol on the phosphorus atom of PCl₃, leading to the stepwise displacement of chloride ions. researchgate.netrsc.org
The reaction proceeds through intermediate chlorophosphite species:
PCl₃ + ROH → (RO)PCl₂ + HCl
(RO)PCl₂ + R'OH → (RO)(R'O)PCl + HCl
(RO)(R'O)PCl + R''OH → (RO)(R'O)(R''O)P + HCl
To synthesize this compound, a controlled reaction with two parts dodecanol and one part nonylphenol would be required. The reaction is highly exothermic. researchgate.net The presence of a base is highly recommended to neutralize the HCl as it forms, preventing side reactions and driving the synthesis toward the desired tri-substituted phosphite. wikipedia.orgorgsyn.org Recently, continuous flow microreactor systems have been developed for the synthesis of triphenyl phosphites, allowing for rapid (residence times of seconds) and efficient production with stoichiometric reactants, highlighting a modern approach to this classic reaction. nih.gov
Transesterification offers an alternative pathway to phosphite esters. This equilibrium process involves reacting an existing phosphite ester with a different alcohol or phenol, resulting in an exchange of the ester groups. wikipedia.org This method can be used to produce mixed alkyl phosphites. wikipedia.org
The reaction can be driven to completion by using a starting phosphite with a volatile alcohol component, such as trimethyl phosphite. As the reaction with the less volatile dodecanol and nonylphenol proceeds, the more volatile methanol (B129727) byproduct is removed by distillation, shifting the equilibrium toward the desired product. wikipedia.org Alkaline catalysts, such as sodium phenate, are effective in promoting this exchange. google.com This method can be particularly useful for producing high-purity products by avoiding the use of halogenated phosphorus reagents. google.com
Industrial-Scale Production and Purification Techniques
The commercial manufacturing of this compound is a well-established process, primarily centered around the esterification reaction. The main route involves reacting phosphorous acid with dodecyl alcohol and nonylphenol. An alternative, though more hazardous, synthetic pathway is the reaction of phosphorus trichloride with the corresponding alcohols and phenols. researchgate.net Industrial synthesis is conducted under an inert atmosphere, such as nitrogen, to prevent unwanted oxidation.
Reactor Design and Continuous/Batch Processing Considerations
The industrial synthesis of this compound can be carried out using either batch or continuous reactors.
Batch Processing: In this step-by-step method, a specific quantity of reactants is loaded into a reactor, and the reaction proceeds to completion. generalkinematics.compharmafocusamerica.com Once the reaction is finished, the product is discharged, and the reactor is cleaned for the next batch. This approach offers flexibility, allowing for the production of specific quantities and easier adaptation to market demands. generalkinematics.com However, it can be less time-efficient and may involve downtime between batches. generalkinematics.comtabletscapsules.com
The choice between batch and continuous processing depends on various factors, including production scale, cost considerations, and the specific requirements of the final product.
| Processing Method | Advantages | Disadvantages |
| Batch Processing | Lower initial setup costs, greater flexibility for unique batches, suitable for materials requiring this specific method. generalkinematics.com | Step-by-step process requires stopping between stages, potential for downtime. generalkinematics.com |
| Continuous Processing | More time-efficient, reduces energy needs, increases productivity, less waste, reduced risk of human error. generalkinematics.comtabletscapsules.com | Higher initial investment, cleaning and changeover can be more complex and time-consuming. tabletscapsules.comxtalks.com |
Advanced Separation and Purification Processes (e.g., Vacuum Distillation, Filtration)
Following the synthesis, the crude this compound must undergo purification to remove unreacted starting materials, byproducts, and other impurities.
Filtration: This is a common step to remove any solid impurities from the liquid product.
Vacuum Distillation: This technique is crucial for separating the desired product from less volatile impurities. The process involves heating the mixture under reduced pressure, which lowers the boiling points of the components, allowing for separation without thermal degradation. Specifically, thin-film distillation is an effective method for removing excess nonylphenol from the final product. google.com This process typically occurs at temperatures between 100°C and 350°C under a high vacuum. google.com
These purification steps are essential to achieve the high purity levels, often exceeding 95%, required for its application as a polymer stabilizer.
Yield Optimization and Purity Assessment Methodologies
Achieving high yield and purity is a primary goal in the industrial production of this compound.
Yield Optimization: Industrial processes for this compound report yields of over 90%. One strategy to maximize the yield is to use an excess of one of the reactants, such as nonylphenol, to drive the reaction to completion. google.com The continuous removal of byproducts, like the water formed during esterification, also pushes the reaction equilibrium towards the product side.
Purity Assessment: Several analytical techniques are employed to confirm the purity and structural integrity of the final product.
Gas Chromatography (GC): Used to monitor the progress of the reaction and ensure the complete conversion of reactants.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ³¹P NMR are used to confirm the chemical structure, with ³¹P NMR being particularly useful for identifying the characteristic phosphite ester peaks.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This powerful technique is used to quantify the compound and detect any trace contaminants, such as residual 4-nonylphenol (B119669). nih.gov
| Parameter | Method/Strategy | Outcome |
| Yield Optimization | Use of excess nonylphenol google.com | Drives reaction to completion. |
| Continuous removal of water byproduct | Shifts equilibrium to favor product formation. | |
| Purity Assessment | Gas Chromatography (GC) | Monitors reaction conversion. |
| Nuclear Magnetic Resonance (NMR) | Confirms chemical structure. | |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) nih.gov | Quantifies product and detects trace contaminants. |
Fundamental Chemical Reactions of this compound
This compound primarily undergoes two main types of chemical reactions: oxidation and hydrolysis. These reactions are fundamental to both its function as an antioxidant and its potential degradation pathways.
Oxidative Transformation Mechanisms to Phosphates
The primary role of this compound as a polymer stabilizer is due to its antioxidant properties. ontosight.ai It functions by neutralizing reactive oxygen species, thereby preventing oxidative degradation of the material it is protecting. This process involves the oxidation of the phosphite to the corresponding phosphate (B84403), which is a more stable and less reactive compound. This transformation can be initiated by common oxidizing agents such as oxygen or hydrogen peroxide, and the reaction is typically carried out at elevated temperatures. The ability of the phosphite to donate electrons is key to this protective mechanism.
Hydrolytic Degradation Pathways to Phosphorous Acid and Alcohols
In the presence of water, this compound can undergo hydrolysis. This degradation pathway can occur under either acidic or basic conditions and results in the breakdown of the phosphite ester into phosphorous acid, dodecyl alcohol, and nonylphenol. The susceptibility of phosphite esters to hydrolysis can be a concern for their storage and handling, as the process can be catalyzed by acidic impurities. google.com The formation of acidic byproducts from hydrolysis can, in turn, accelerate further degradation. google.com The hydrolytic stability of phosphites can vary depending on their chemical structure, with sterically hindered phosphites generally showing greater resistance to hydrolysis. google.com
Table of Chemical Compounds Mentioned:
| Chemical Name |
| This compound |
| Phosphorous acid |
| Dodecyl alcohol |
| Nonylphenol |
| Phosphorus trichloride |
| Hydrogen peroxide |
| Phosphate |
| 4-nonylphenol |
Theoretical Analysis of Reaction Pathways and Energetics of this compound
A comprehensive theoretical analysis of the reaction pathways and energetics for the synthesis of this compound is not extensively available in publicly accessible scientific literature. The synthesis of this mixed aryl-alkyl phosphite likely proceeds through a multistep process involving the sequential or competitive reaction of phosphorus trichloride with dodecanol and nonylphenol. However, detailed computational studies, such as those employing density functional theory (DFT) to elucidate specific reaction mechanisms, transition states, and energy profiles for this particular compound, are not readily found.
In general, the synthesis of phosphite esters from phosphorus trichloride and alcohols or phenols is a well-established industrial process. The reaction is known to be a series of nucleophilic substitutions at the phosphorus center. The reaction between phosphorus trichloride and a phenol, such as nonylphenol, is characterized as a non-elementary, exothermic reaction that proceeds in a series-parallel manner. researchgate.net This suggests a stepwise substitution of the chlorine atoms on phosphorus trichloride by the corresponding alkoxy or aryloxy groups.
PCl₃ + ROH → PCl₂(OR) + HCl
PCl₂(OR) + R'OH → PCl(OR)(OR') + HCl
PCl(OR)(OR') + R''OH → P(OR)(OR')(OR'') + HCl
Where R, R', and R'' can be a combination of dodecyl and nonylphenyl groups. The specific pathway to this compound would involve the reaction of phosphorus trichloride with two equivalents of dodecanol and one equivalent of nonylphenol. The order of addition of the alcohol and phenol, as well as the reaction conditions, would significantly influence the distribution of the final products.
The reaction mechanism for phosphite antioxidant synthesis is generally understood to involve a controlled reaction between phosphorus trichloride and an alcohol or phenol. vinatiorganics.com The process is a substitution reaction where the chlorine atoms of the phosphorus trichloride are exchanged for the alkoxy or aryloxy groups. vinatiorganics.com To drive the reaction to completion and minimize the formation of chlorinated byproducts, an excess of the alcohol/phenol reactant is often used. google.com
While specific energetic data for the synthesis of this compound is not available, related studies on similar compounds provide some insight. For instance, the synthesis of tris(nonylphenyl) phosphite is a highly exothermic reaction. researchgate.net This suggests that the individual substitution steps in the formation of this compound are also likely to be exothermic.
A theoretical analysis would typically involve the calculation of thermodynamic and kinetic parameters for each potential reaction step. This would include determining the enthalpy of reaction (ΔH), Gibbs free energy of activation (ΔG‡), and identifying the structures of transition states. Such an analysis would clarify the preferred reaction pathway, predict the feasibility of the synthesis under various conditions, and help to optimize reaction parameters to maximize the yield of the desired this compound.
Without specific computational studies, the relative reactivity of dodecanol versus nonylphenol in the substitution reaction with the phosphorus-chloride intermediates remains a matter of speculation based on general principles of organic chemistry. The electronic and steric differences between the aliphatic dodecanol and the aromatic nonylphenol would influence their nucleophilicity and, consequently, their rate of reaction. A detailed theoretical investigation would be required to quantify these effects and provide a robust model of the reaction energetics.
Role and Mechanisms of Didodecyl Nonylphenyl Phosphite in Polymer Stabilization
The primary function of didodecyl nonylphenyl phosphite (B83602) in polymer stabilization is to inhibit oxidative degradation. This process, which can compromise the mechanical properties and lifespan of a polymer, is primarily driven by the formation and reaction of free radicals and hydroperoxides. vinatiorganics.com Didodecyl nonylphenyl phosphite intervenes in this destructive cycle through several key mechanisms.
Antioxidant Mechanisms and Free Radical Scavenging Properties
As a phosphite antioxidant, this compound acts as a reducing agent. vinatiorganics.com Its fundamental role is to donate electrons to reactive oxygen species (ROS) and other free radicals, thereby neutralizing them and breaking the oxidative chain reactions that lead to polymer degradation. vinatiorganics.com This electron donation is a critical step in preventing the propagation of damage within the polymer matrix. The nonylphenyl group within its structure contributes to its efficiency in scavenging free radicals. vinatiorganics.com
Hydroperoxide Decomposition Pathways in Polymeric Systems
During the processing and use of polymers, exposure to heat and oxygen can lead to the formation of hydroperoxides (ROOH). vinatiorganics.com These unstable molecules can break down, cleaving the polymer chains and negatively impacting the material's integrity. vinatiorganics.com this compound is particularly effective at decomposing these harmful hydroperoxides. vinatiorganics.com The mechanism involves a one-electron transfer process from the phosphite to the hydroperoxide. This reaction converts the detrimental hydroperoxide into a more stable alcohol (ROH), effectively neutralizing its potential to cause further degradation. vinatiorganics.com
Formation of Stable Phosphate (B84403) Byproducts during Antioxidant Function
A key aspect of the antioxidant action of this compound is its conversion into a stable phosphate species. vinatiorganics.com During the process of neutralizing hydroperoxides, the phosphite itself is oxidized, forming a phosphate. life-trialkyl.eu This resulting phosphate is a stable compound that does not participate in further oxidation reactions, effectively removing the antioxidant from the degradation cycle in a non-reactive form. This sacrificial mechanism is crucial for the long-term stabilization of the polymer. vinatiorganics.com
Applications in Advanced Materials and Polymer Systems
The stabilizing properties of this compound make it a valuable additive in a range of polymers, significantly enhancing their durability and performance.
Stabilization of Polyolefins (Polyethylene, Polypropylene) against Oxidative Degradation
This compound is widely used as an antioxidant in polyolefins such as polyethylene (B3416737) (PE) and polypropylene (B1209903) (PP). vinatiorganics.com It helps to protect these materials during high-temperature processing and improves their long-term performance in various applications, including films and molded parts. vinatiorganics.com The inclusion of this phosphite helps to preserve the melt flow and color of the polyolefins during processing. life-trialkyl.eu Its nonylphenyl groups provide a good balance of compatibility with the polyolefin matrix and efficient free-radical scavenging. vinatiorganics.com
Table 1: Effect of this compound on Polyolefin Properties
| Property | Without Stabilizer | With this compound |
| Melt Flow Index | Significant change during processing | Preserved |
| Color Stability (Yellowness Index) | Increased yellowing | Minimized color change |
| Long-Term Performance | Reduced | Enhanced |
Thermal and Oxidative Stability Enhancement in Polyvinyl Chloride (PVC)
In polyvinyl chloride (PVC) applications, this compound is utilized to enhance thermal and oxidative stability. vinatiorganics.com PVC is susceptible to degradation from heat, which can lead to discoloration and loss of mechanical properties. The phosphite acts as a heat stabilizer by scavenging components that initiate thermal degradation. researchgate.net Its ability to neutralize hydroperoxides is also critical in preventing oxidative breakdown of the PVC matrix, thereby extending the service life of PVC products like pipes (B44673) and window profiles. vinatiorganics.com
Table 2: Stabilization Effect in PVC
| Degradation Factor | Effect on PVC without Stabilizer | Role of this compound |
| Heat | Discoloration, loss of mechanical integrity | Scavenges thermally labile components |
| Oxidation | Chain scission, embrittlement | Decomposes hydroperoxides |
Functionality in Engineering Plastics (e.g., ABS, Polycarbonate)
While specific research detailing the performance of this compound in Acrylonitrile Butadiene Styrene (ABS) and Polycarbonate (PC) is not extensively documented in publicly available literature, the function of similar phosphite stabilizers, such as Tris(nonylphenyl) phosphite (TNPP), provides insight into its likely role. Phosphite stabilizers are crucial in the processing of engineering plastics to maintain their integrity and aesthetic qualities. galatachemicals.comperformanceadditives.us
In plastics like ABS and PC, phosphites act as secondary antioxidants. performanceadditives.us During high-temperature processing, these polymers are susceptible to thermal degradation, which can lead to discoloration (yellowing) and a decrease in mechanical properties due to changes in melt viscosity. adishank.comdebornchem.com Phosphite stabilizers interrupt this degradation process by decomposing hydroperoxides, which are unstable byproducts of oxidation, into non-radical, stable alcohols. This action helps to preserve the polymer's natural color and melt flow characteristics during manufacturing. galatachemicals.com For instance, TNPP is known to improve the color and processability of ABS and PC. galatachemicals.comadishank.com It is therefore inferred that this compound performs a similar vital function in protecting these engineering plastics from thermal damage during processing.
Processing Stabilization in Rubber and Elastomer Manufacturing
In the rubber and elastomer industry, this compound serves as a processing and polymer stabilizer. It is particularly effective in synthetic rubbers such as Nitrile Butadiene Rubber (NBR), Styrene-Butadiene Rubber (SBR), and Ethylene Propylene Diene Monomer (EPDM) rubber. adishank.com
The primary role of this compound in this context is to provide thermal and oxidative stability. During manufacturing and subsequent use, rubber products can degrade due to heat and oxygen exposure, leading to hardening, loss of elasticity, and discoloration. adishank.com The phosphite acts as an antioxidant, preventing thermal degradation and inhibiting yellowing caused by heat. adishank.com By stabilizing the polymer, it helps to prevent viscosity increase and maintains the adhesive properties of tackifiers in rubber formulations. adishank.com This ultimately extends the service life of the rubber products by preserving their essential physical properties.
Additive Performance in Lubricating Oil Formulations
This compound also functions as an additive in lubricating oil formulations, primarily as an anti-wear agent. Anti-wear additives are critical components in lubricants, designed to protect metal surfaces from damage during boundary lubrication conditions where direct metal-to-metal contact can occur. precisionlubrication.com
These additives work by chemically reacting with the metal surface to form a protective film. precisionlubrication.com This sacrificial layer has a lower shear strength than the metal itself, allowing surfaces to slide past each other with reduced friction and minimal wear. precisionlubrication.com While the specific performance of this compound is part of proprietary formulation science, the general class of organophosphorus esters is well-established for its anti-wear properties. precisionlubrication.com It is important to note that the formulation of such additives is complex, as some phosphites, like dilauryl hydrogen phosphite, have been noted to potentially increase copper corrosion under certain conditions. google.com Ashless anti-wear additives containing phosphorus are also being explored as alternatives to traditional metal-containing additives like zinc dialkyldithiophosphates (ZDDP) to reduce ash formation that can harm engine components. researchgate.net
Comparative Analysis with Other Phosphite Stabilizers and Derivatives
The performance of this compound as a stabilizer can be better understood through comparison with other phosphite esters. Variations in their chemical structure lead to different performance characteristics. life-trialkyl.eu
Structural Variations and Performance Implications (e.g., Tris(nonylphenyl) Phosphite, Distearyl Phosphite, Dilauryl Phosphite)
The key differentiators among phosphite stabilizers are their molecular weight and the nature of their organic substituents (alkyl vs. aryl groups), which influence properties like thermal stability, hydrolysis resistance, and volatility. life-trialkyl.eu
Tris(nonylphenyl) Phosphite (TNPP): As an aryl phosphite, TNPP exhibits moderate thermal stability. However, its structure with three nonylphenyl groups can result in lower effectiveness in high-temperature polyolefins due to steric hindrance compared to some alkyl-substituted phosphites. Its use is also under scrutiny in some regions due to the potential release of nonylphenol. researchgate.net
Distearyl Phosphite: This dialkyl phosphite is noted for its superior thermal stability, making it suitable for high-temperature applications in engineering plastics. The long stearyl (C18) chains contribute to a higher melting point, which can, however, limit its solubility in certain polymer matrices.
Dilauryl Phosphite: With its two lauryl (C12) groups, dilauryl phosphite has a lower molecular weight, which increases its volatility compared to this compound. It is also more susceptible to hydrolysis, the reaction with water that can reduce its effectiveness, due to the absence of bulky, protective aryl groups.
This compound, with its combination of two long dodecyl (C12) alkyl chains and a nonylphenyl aromatic group, offers a balance of properties. It demonstrates high resistance to hydrolysis and good thermal stability.
Interactive Table: Comparison of Phosphite Stabilizer Properties
| Compound | Key Substituents | Molecular Weight ( g/mol ) | Thermal Stability (°C) | Hydrolysis Resistance |
| This compound | 2x Dodecyl, 1x Nonylphenyl | ~621 | 220–250 | High |
| Tris(nonylphenyl) phosphite (TNPP) | 3x Nonylphenyl | ~689 | 200–220 | Moderate |
| Distearyl Phosphite | 2x Stearyl | ~605 | 250–280 | High |
| Dilauryl Phosphite | 2x Lauryl | ~418 | 180–200 | Low |
| (Data sourced from reference ) |
Environmental Fate and Analytical Characterization of Didodecyl Nonylphenyl Phosphite and Its Degradation Products
Environmental Degradation Pathways and Byproduct Formation
Didodecyl nonylphenyl phosphite (B83602), like other organic phosphites, is susceptible to degradation in the environment through several chemical processes. Its role as a stabilizer in materials is intrinsically linked to its reactivity, which also dictates its environmental fate. google.com
Oxidative and Hydrolytic Degradation in Various Environmental Matrices
Didodecyl nonylphenyl phosphite primarily undergoes oxidative and hydrolytic degradation. These reactions are fundamental to its function as a polymer stabilizer, where it scavenges free radicals and decomposes hydroperoxides, but they also govern its breakdown when released into environmental matrices. google.com
Oxidative Degradation: In its role as an antioxidant, the phosphite (P(III)) is oxidized to the more stable phosphate (B84403) (P(V)) form. google.com This process neutralizes reactive oxygen species and hydroperoxides that would otherwise degrade the polymer structure.
Hydrolytic Degradation: In the presence of moisture, this compound is susceptible to hydrolysis. google.com This reaction involves the cleavage of one or more of the ester bonds linking the dodecyl and nonylphenyl groups to the phosphorus atom. The hydrolysis initially yields phosphorous acid and the corresponding alcohols (dodecanol and nonylphenol). The stability against hydrolysis is a critical factor, as moisture can lead to the formation of di-substituted phosphites, which are less effective stabilizers. google.com
Formation and Persistence of Nonylphenol Derivatives (e.g., 4-Nonylphenol) as Degradation Products
A significant concern regarding the degradation of alkylphenyl phosphites is the release of alkylphenol derivatives. The hydrolysis of this compound inevitably leads to the formation of nonylphenol (NP). google.com
Tris(nonylphenyl) phosphite (TNPP), a closely related compound, is known to be a source of 4-nonylphenol (B119669) (4-NP), a chemical recognized for its endocrine-disrupting properties. nih.govresearchgate.net The degradation of the nonylphenyl phosphite moiety releases NP into the environment. Technical nonylphenol is a complex mixture of isomers, with branched 4-nonylphenol being a primary component. aloki.hushimadzu.com
The persistence of nonylphenol in the environment is variable. Studies on nonylphenol ethoxylates (NPEs), another class of compounds that degrade to NP, show that NP can be more persistent in anaerobic conditions, such as in sediments, compared to aerobic environments. aloki.hu While some studies suggest rapid degradation of NP under certain conditions, its classification as an endocrine disruptor and its potential for persistence make its formation from phosphite antioxidants a notable environmental issue. aloki.hunih.gov
Investigation of Organophosphate Diesters (Di-OPEs) from Phosphite Degradation
The hydrolysis of tri-substituted organic phosphites does not always proceed to completion immediately. A primary step in the hydrolytic pathway is the formation of di-substituted phosphites, which can be considered a type of organophosphite diester. google.com For this compound, hydrolysis can yield dodecyl nonylphenyl hydrogen phosphite and didodecyl hydrogen phosphite.
Research on the analogous compound TNPP has demonstrated this process clearly. ³¹P NMR spectroscopy studies show that as TNPP degrades, the signal corresponding to bis(nonylphenyl) phosphite, a diaryl phosphite, increases in intensity. researchgate.net These di-substituted phosphites are less effective at stabilizing polymers and represent an intermediate stage in the complete breakdown of the parent compound. google.com These phosphite diesters can subsequently be oxidized to their more stable phosphate diester (Di-OPE) counterparts in the environment.
Table 1: Summary of Degradation Pathways and Products
| Degradation Pathway | Reactant(s) | Key Products | Significance |
|---|---|---|---|
| Oxidation | Oxygen, Hydroperoxides | Didodecyl nonylphenyl phosphate | Loss of antioxidant activity; formation of a more stable P(V) compound. google.com |
| Hydrolysis | Water/Moisture | Nonylphenol, Dodecanol (B89629), Phosphorous Acid | Release of endocrine-disrupting nonylphenol. nih.gov |
| Partial Hydrolysis | Water/Moisture | Dodecyl nonylphenyl hydrogen phosphite, Didodecyl hydrogen phosphite | Formation of less effective phosphite diester intermediates. google.comresearchgate.net |
Advanced Analytical Methodologies for Detection and Quantification
The complex nature of this compound and its degradation products necessitates the use of sophisticated analytical techniques for their detection, identification, and quantification in various samples.
Chromatographic Techniques (Gas Chromatography, Liquid Chromatography) Coupled with Mass Spectrometry (GC-MS, LC-MS/MS) for Compound and Degradation Product Analysis
Chromatography coupled with mass spectrometry is the cornerstone for analyzing these compounds.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a powerful technique for analyzing the parent phosphite and its key degradation products. Methods developed for the related compound TNPP can be adapted. A typical approach involves using a reverse-phase C18 column with a methanol (B129727)/water gradient. For detection, tandem mass spectrometry (MS/MS) provides high sensitivity and selectivity. Different ionization modes may be employed; for instance, atmospheric pressure chemical ionization (APCI) in positive mode has been used for TNPP, while the degradation product 4-nonylphenol is effectively analyzed using electrospray ionization (ESI) in negative mode. nih.govresearchgate.net This two-step analysis allows for quantification of both the original antioxidant and the released nonylphenol. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly well-suited for the analysis of volatile and semi-volatile degradation products like nonylphenol. Due to the complexity of technical nonylphenol, which consists of numerous isomers, high-resolution capillary columns are required for separation. gcms.cznih.gov Triple quadrupole mass spectrometers operating in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode offer enhanced selectivity and low detection limits, which is crucial for analyzing trace levels in environmental and food-matrix extracts. shimadzu.comthermofisher.com Various column phases, such as those with different phenyl contents, can be tested to optimize the chromatographic separation of the many nonylphenol isomers. gcms.cz
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring
NMR spectroscopy is an invaluable tool for the structural confirmation of phosphite compounds and for monitoring their transformation over time.
¹H and ¹³C NMR: These techniques can confirm the structure of this compound by identifying the signals corresponding to the protons and carbons in the dodecyl chains and the nonylphenyl aromatic group.
³¹P NMR: Phosphorus-31 NMR is especially powerful for this class of compounds. The phosphorus atom provides a unique spectroscopic handle with a wide chemical shift range that is highly sensitive to its chemical environment. researchgate.net The trivalent phosphite (P(III)) in the parent compound exhibits a characteristic chemical shift. Upon oxidation to a phosphate (P(V)) or hydrolysis to a di-substituted phosphite, this chemical shift changes significantly. researchgate.net This allows researchers to monitor the degradation of the phosphite stabilizer in real-time during accelerated aging studies, quantifying the decrease in the parent compound and the corresponding increase in its degradation products, such as bis(nonylphenyl) phosphite from TNPP. researchgate.net
Table 2: Advanced Analytical Methodologies
| Technique | Application | Target Analytes | Key Features |
|---|---|---|---|
| LC-MS/MS | Quantification in food packaging and environmental samples | This compound, 4-Nonylphenol | High sensitivity and selectivity; uses different ionization modes (APCI, ESI) for parent compound and degradation products. nih.govresearchgate.net |
| GC-MS/MS | Quantification in environmental and food samples | Isomers of Nonylphenol | High-resolution separation of isomers; MRM mode for low detection limits. shimadzu.comgcms.czthermofisher.com |
| ³¹P NMR | Structural elucidation and reaction monitoring | Phosphite and its degradation products (phosphates, phosphite diesters) | Directly probes the phosphorus atom, allowing clear differentiation between phosphite (P(III)) and its phosphate (P(V)) or hydrolyzed forms. researchgate.net |
Thermogravimetric Analysis (TGA) and Evolved Gas Analysis (e.g., FTIR) for Thermal Degradation Studies under Processing Conditions
Thermogravimetric Analysis (TGA) is a crucial technique for assessing the thermal stability of phosphite antioxidants like this compound. It works by gradually heating a sample and precisely measuring the change in its mass as a function of temperature. measurlabs.com This provides vital information on the temperatures at which the compound begins to decompose. For phosphite antioxidants used in polymers, TGA helps determine their stability during high-temperature processing steps. Studies on similar phosphite antioxidants have shown that their addition can delay weight loss in the polymer matrix, indicating an improvement in thermal stability. researchgate.net
Evolved Gas Analysis (EGA) is frequently coupled with TGA to identify the volatile products released during thermal decomposition. measurlabs.commdpi.com In an EGA setup, the gases evolved from the sample in the TGA are transferred via a heated line to a secondary analyzer, commonly a Fourier-transform infrared (FTIR) spectrometer or a mass spectrometer (MS). measurlabs.comresearchgate.net This hyphenated technique, TGA-FTIR, allows for the real-time identification of the chemical nature of the gaseous degradation products. mdpi.comnih.gov
When subjected to thermal stress, as would occur during polymer processing, this compound is expected to degrade. The general mechanism for phosphite antioxidants involves oxidation of the phosphite (P(III)) to a phosphate (P(V)). vinatiorganics.comresearchgate.net EGA-FTIR analysis of the thermal decomposition of polymers stabilized with phosphite antioxidants helps to identify the evolved molecular fragments. Common gaseous products identified during the thermal degradation of phosphorus-containing compounds include water, carbon dioxide, and various hydrocarbons. mdpi.com The specific degradation pathway for organophosphorus compounds is highly dependent on the level of oxygenation at the phosphorus atom. mdpi.comnih.gov For phosphites, the initial degradation often involves the elimination of a phosphorus acid, which then undergoes further decomposition to release volatile species. mdpi.comnih.gov
The table below summarizes the expected volatile products from the thermal degradation of a polymer matrix containing a phosphite antioxidant, based on general findings for this class of compounds.
| Analysis Stage | Technique | Typical Findings | Interpretation |
| Initial Degradation | TGA | Onset temperature of weight loss | Indicates the thermal stability limit of the antioxidant and/or stabilized polymer. researchgate.net |
| Volatile Product Identification | EGA-FTIR / EGA-MS | Detection of H₂O, CO₂, hydrocarbons, and phosphorus-containing fragments. mdpi.com | Characterizes the chemical nature of the gases evolved during decomposition, providing insight into the degradation mechanism. researchgate.netmdpi.com |
Suspect and Non-Target Screening Approaches for Unidentified Degradation Products
Beyond the expected volatile products identified by EGA, the degradation of this compound can generate a variety of non-volatile transformation products within the material matrix. Identifying these compounds, which may be unknown or unexpected, requires advanced analytical strategies like suspect and non-target screening. unipg.it These approaches typically utilize high-resolution mass spectrometry (HRMS), such as time-of-flight (ToF) or Orbitrap systems, coupled with liquid chromatography (LC) or gas chromatography (GC). lcms.czresearchgate.net
Suspect screening targets known or suspected compounds. For this compound, a suspect list would be created based on predicted degradation pathways, including oxidation and hydrolysis products. nih.gov The primary degradation pathway for phosphite antioxidants is oxidation to their corresponding phosphate. researchgate.netresearchgate.net Hydrolysis can also occur, leading to the formation of nonylphenol and dodecanol. The HRMS is then used to search for the exact masses of these suspect compounds in extracts from the material. nih.gov
Non-target screening (NTS) is a more comprehensive approach used to detect all measurable chemical features in a sample without any preconceived bias. unipg.itacs.org This is particularly useful for discovering novel degradation products or those formed through complex reaction pathways not initially predicted. The workflow involves acquiring full-scan HRMS data, followed by sophisticated data processing to detect, align, and prioritize unknown signals for identification. acs.org Structural elucidation of these "non-targets" is a challenging process that often involves interpreting fragmentation patterns from tandem mass spectrometry (MS/MS) and comparing them to spectral libraries or in-silico fragmentation tools. researchgate.net
Research on related phosphite antioxidants, such as Tris(2,4-di-tert-butylphenyl) phosphite (Irgafos 168), has successfully used these screening methods to identify key degradation products. researchgate.netnih.gov The primary transformation product is the oxidized phosphate form. researchgate.netresearchgate.net Another identified degradation product is 2,4-di-tert-butylphenol (B135424) (DBP), which results from the hydrolysis of the parent compound. researchgate.netnih.govmdpi.com These findings suggest that analogous products, namely the corresponding phosphate and nonylphenol, are highly likely degradation products of this compound.
The table below outlines the degradation products of a related phosphite antioxidant, Irgafos 168, which serves as a model for the expected products from this compound.
| Parent Compound | Screening Method | Identified Degradation Product | Degradation Pathway | Reference |
| Tris(2,4-di-tert-butylphenyl) phosphite (Irgafos 168) | Suspect/Non-Target Screening | Tris(2,4-di-tert-butylphenyl) phosphate | Oxidation | researchgate.net |
| Tris(2,4-di-tert-butylphenyl) phosphite (Irgafos 168) | Suspect/Non-Target Screening | 2,4-di-tert-butylphenol (DBP) | Hydrolysis | researchgate.netnih.gov |
Compound Names
| Abbreviation/Trade Name | Full Chemical Name |
| DBP | 2,4-di-tert-butylphenol |
| Irgafos 168 | Tris(2,4-di-tert-butylphenyl) phosphite |
Theoretical and Computational Chemistry Studies of Didodecyl Nonylphenyl Phosphite
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of didodecyl nonylphenyl phosphite (B83602). These calculations solve approximations of the Schrödinger equation to determine the electronic structure of the molecule, which in turn governs its chemical behavior. nih.gov
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. nih.gov It has been successfully applied to study various antioxidant compounds to elucidate their mechanisms and reactivity. acs.org For didodecyl nonylphenyl phosphite, DFT can be employed to calculate key descriptors related to its antioxidant activity.
One of the primary applications of DFT is the calculation of molecular orbital energies, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is an indicator of the molecule's ability to donate an electron, a key step in many antioxidant processes. A higher HOMO energy suggests a greater electron-donating capacity. The LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of a molecule. nih.gov A smaller energy gap generally implies higher reactivity.
DFT is also used to determine other important molecular properties that predict antioxidant efficacy, such as ionization potential (IP), electron affinity (EA), and bond dissociation enthalpy (BDE). researchgate.net The IP, the energy required to remove an electron, is related to the single-electron transfer (SET) mechanism of antioxidant action. acs.org The BDE is critical for understanding the hydrogen atom transfer (HAT) mechanism, where an antioxidant donates a hydrogen atom to a free radical. researchgate.net By calculating the BDE of the P-O bonds and any C-H bonds in the alkyl chains, researchers can predict the most likely sites for radical scavenging.
Table 1: Calculated Electronic Properties of this compound using DFT
| Property | Value | Significance in Antioxidant Activity |
| HOMO Energy | -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | 1.2 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 7.7 eV | Relates to chemical reactivity and stability |
| Ionization Potential | 7.2 eV | Energy for single-electron transfer |
| Electron Affinity | 0.8 eV | Energy released upon gaining an electron |
Note: The values in this table are hypothetical and for illustrative purposes, representing typical data obtained from DFT calculations.
Computational modeling allows for the detailed investigation of the reaction mechanisms through which this compound exerts its antioxidant effects. Phosphite antioxidants are known to act as secondary antioxidants by decomposing hydroperoxides, which are precursors to damaging free radicals. acs.org They can also function as chain-breaking primary antioxidants under certain conditions. acs.org
By modeling the reaction pathways, researchers can identify the transition states and calculate the activation energies for these processes. nih.gov For instance, the reaction between this compound and a hydroperoxide can be modeled to understand the energetics of the reduction of the hydroperoxide to an alcohol and the corresponding oxidation of the phosphite to a phosphate (B84403). This involves locating the transition state structure for the oxygen atom transfer from the hydroperoxide to the phosphorus atom. The calculated activation energy for this reaction provides a quantitative measure of its rate and efficiency.
Furthermore, computational models can explore the subsequent reactions of the oxidized phosphite and the potential for catalytic cycles. rsc.org For example, some cyclic phosphites can be hydrolyzed to form species that catalytically decompose hydroperoxides. acs.org While this compound is not a cyclic phosphite, modeling its hydrolysis products and their subsequent reactions is crucial for a complete understanding of its stabilizing function, especially at elevated temperatures where hydrolysis is more likely to occur. acs.org
Table 2: Calculated Activation Energies for Proposed Antioxidant Mechanisms
| Reaction Mechanism | Reactants | Products | Activation Energy (kcal/mol) |
| Hydroperoxide Decomposition | Phosphite + ROOH | Phosphate + ROH | 15.2 |
| Radical Scavenging (HAT) | Phosphite + RO• | Phosphite Radical + ROH | 25.8 |
Note: The values in this table are hypothetical and for illustrative purposes, representing typical data obtained from computational modeling of reaction mechanisms.
Molecular Dynamics Simulations for Polymer-Additive Interactions
Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. youtube.com For this compound, MD simulations are invaluable for understanding its behavior as an additive within a polymer matrix. univ-smb.fr These simulations can provide detailed, atomistic-level insights into how the additive interacts with the polymer chains, which is critical for its function as a stabilizer. mtu.edu
The effectiveness of an antioxidant additive depends on its ability to be well-dispersed within the polymer and to diffuse to the sites of oxidative degradation. MD simulations can be used to model a system containing a polymer matrix (e.g., polyethylene (B3416737), polypropylene) and molecules of this compound. By tracking the positions of the additive molecules over the course of the simulation, it is possible to calculate their diffusion coefficients.
These simulations can also reveal whether the additive tends to aggregate or distribute evenly throughout the polymer. The long dodecyl and nonylphenyl groups of the phosphite are expected to enhance its compatibility with non-polar polymers, and MD simulations can quantify this by analyzing the radial distribution functions between the additive and the polymer chains. This provides a picture of the local structure and arrangement of the additive molecules within the polymer. univ-smb.fr
MD simulations allow for the calculation of the interaction energies between the this compound molecules and the surrounding polymer chains. mtu.edu This energy term is composed of van der Waals and electrostatic interactions. A favorable (i.e., negative) interaction energy indicates good compatibility between the additive and the polymer, which is essential for preventing the additive from leaching out of the material.
Furthermore, the simulations can reveal the preferred conformations of the this compound molecule when embedded in the polymer matrix. The flexibility of the dodecyl and nonylphenyl chains allows the molecule to adopt various shapes, and understanding these conformations can provide insights into how it orients itself with respect to the polymer chains to maximize favorable interactions. This information is crucial for designing additives with improved polymer compatibility and, consequently, enhanced long-term stability.
Table 3: Results from Molecular Dynamics Simulation of this compound in a Polyethylene Matrix
| Parameter | Value | Significance |
| Diffusion Coefficient | 2.5 x 10⁻⁸ cm²/s | Mobility of the additive within the polymer |
| Polymer-Additive Interaction Energy | -45 kcal/mol | Strength of interaction and compatibility |
| Radius of Gyration of Additive | 12.5 Å | Average size and conformation in the matrix |
Note: The values in this table are hypothetical and for illustrative purposes, representing typical data obtained from MD simulations.
Structure-Activity Relationship Modeling for Antioxidant Efficiency
By computationally generating and evaluating a series of related phosphite molecules with varying alkyl chain lengths or different substituents on the phenyl ring, it is possible to build a predictive SAR model. nih.gov The "activity" in this context would be a computationally derived descriptor of antioxidant power, such as the BDE or the activation energy for hydroperoxide decomposition, as discussed in previous sections.
These models can help in the rational design of new, more effective phosphite antioxidants. For example, a SAR study might reveal that increasing the electron-donating character of the substituents on the phenyl ring lowers the ionization potential and enhances the chain-breaking antioxidant activity. Similarly, the model could predict an optimal alkyl chain length for maximum compatibility and diffusion in a specific polymer. This computational pre-screening can significantly reduce the experimental effort required to develop improved polymer stabilizers.
Emerging Research Frontiers and Future Directions
Investigation of Long-Term Performance and Stability in Diverse Material Systems
While didodecyl nonylphenyl phosphite (B83602) is known to be an effective processing stabilizer in polymers like polyethylene (B3416737), polypropylene (B1209903), and PVC, a key research frontier is the comprehensive investigation of its long-term performance and stability under various environmental conditions. researchgate.net The service life of a polymer product is critically dependent on the longevity of its stabilization system. tcu.ac.jp
Detailed Research Findings:
Antioxidant Depletion Mechanisms: The long-term efficacy of a phosphite stabilizer is limited by its physical loss (migration) and chemical consumption. researchgate.netnih.gov Studies on polyolefins have shown that antioxidant migration to the surrounding medium is a significant factor in the depletion of the stabilizer over time. researchgate.netnih.gov Future research on didodecyl nonylphenyl phosphite will involve detailed studies to quantify its migration rates in different polymers and under various conditions (e.g., in contact with water or oils).
Performance in Challenging Environments: The stability of phosphite-stabilized systems can be compromised in aggressive environments. For instance, in high-density polyethylene pipes (B44673) exposed to chlorinated water, the stabilizing system can be rapidly consumed through chemical reactions. researchgate.netnih.gov Understanding the degradation pathways of this compound and its phosphate (B84403) oxidation product in such conditions is crucial for predicting material lifetime in applications like water pipes and outdoor goods.
Compatibility and Blooming: The compatibility of a liquid phosphite with the polymer matrix is essential to prevent "blooming" (exudation to the surface upon aging) or "plate-out" on processing equipment. amfine.com While this compound is a liquid and generally shows good compatibility, research is needed to define its compatibility limits in a wider range of polymers, including engineering plastics and elastomers, where it also finds use. acs.org
Table 2: Factors Influencing Long-Term Stability of this compound in Polymers
| Material System | Key Performance Metric | Influencing Factors | Research Focus |
| Polyolefins (PE, PP) | Oxidation Induction Time (OIT) researchgate.net | Temperature, UV exposure, contact with liquids | Quantifying migration vs. chemical consumption nih.gov |
| Polyvinyl Chloride (PVC) | Color stability, prevention of HCl elimination | Interaction with primary stabilizers (metal soaps) nih.gov | Optimizing synergistic blends for weatherability acs.org |
| Elastomers (SBR, BR) | Retention of mechanical properties | High processing temperatures, dynamic stress | Evaluating performance in high-temperature applications |
| Engineering Plastics (PC, PET) | Melt viscosity stability, transparency | Processing temperatures, hydrolytic degradation researchgate.net | Assessing resistance to hydrolysis and degradation |
Integration of Sustainable Synthesis Practices and Green Chemistry Principles
The chemical industry is increasingly adopting green chemistry principles to minimize environmental impact. The synthesis of phosphite antioxidants, traditionally reliant on precursors like phosphorus trichloride (B1173362), is an area ripe for innovation. tcu.ac.jp
Key Research Directions:
Alternative Synthetic Routes: Research is exploring more environmentally benign synthesis strategies to move away from hazardous reagents. tcu.ac.jp A recent review highlights three main approaches for synthesizing phosphite antioxidants: from phosphorus trichloride, through transesterification of phosphorus-containing esters, and directly from white phosphorus. nih.gov Each method presents different challenges and opportunities for green process development.
Transesterification: This method offers a potentially cleaner route by reacting a starting phosphite (like trimethyl phosphite) with the desired alcohols (e.g., dodecanol (B89629) and nonylphenol). This can avoid the use of phosphorus trichloride and the production of corrosive HCl gas. vinatiorganics.com Optimizing catalysts and reaction conditions to drive this equilibrium-based reaction to completion with high yield is a key research objective.
Atom Economy and Waste Reduction: Future synthesis designs will focus on maximizing atom economy—the efficiency with which atoms from the reactants are incorporated into the final product. This involves developing catalytic processes that minimize byproduct formation and allow for easier purification of the final this compound product.
Use of Bio-based Feedstocks: A long-term goal in green chemistry is the use of renewable, bio-based feedstocks. Research in this area could one day lead to the synthesis of the alcohol components (dodecanol and nonylphenol) from biological sources, further improving the sustainability profile of the resulting phosphite antioxidant.
Advanced In-Situ Characterization Techniques for Real-Time Mechanistic Insights
Understanding precisely how, when, and where a stabilizer like this compound acts within a polymer matrix is fundamental to designing more effective systems. Traditional analytical methods often require sample destruction and provide only a snapshot in time. matec-conferences.org The frontier of characterization lies in advanced in-situ techniques that monitor the stabilization process in real-time. youtube.com
Emerging Characterization Methods:
In-Situ Spectroscopy: Techniques like Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful tools for real-time analysis. researchgate.netmdpi.com By monitoring specific vibrational bands, researchers can track the conversion of the phosphite to its corresponding phosphate during polymer processing or aging. researchgate.net This provides direct evidence of the antioxidant's activity and allows for the quantitative measurement of its consumption rate under different conditions. matec-conferences.orgresearchgate.net
Chemiluminescence (CL): This highly sensitive technique measures the faint light emitted during the oxidation of a material. The intensity of the light is proportional to the rate of oxidation. By monitoring the CL signal of a polymer containing this compound, researchers can determine its effectiveness in suppressing oxidation and measure key parameters like oxidation induction time.
In-Situ Microscopy: Advanced microscopy techniques, such as in-situ Atomic Force Microscopy (AFM), can visualize the nanomechanical changes in a polymer composite during deformation or degradation. acs.org This could potentially be used to observe how the stabilizer influences the material's properties at a microscopic level as it ages.
Mass Spectrometry Techniques: While often used for ex-situ analysis, coupling techniques like liquid chromatography with mass spectrometry (LC-MS) is crucial for identifying the degradation products of both the polymer and the antioxidant package. researchgate.net This information is vital for building a complete picture of the degradation mechanism.
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for characterizing the purity and structural integrity of Didodecyl nonylphenyl phosphite?
- Methodology :
-
Nuclear Magnetic Resonance (NMR) : Use H and P NMR to confirm the presence of phosphite groups and alkyl/aryl substituents. For example, P NMR typically shows peaks between 100–130 ppm for phosphite esters.
-
Fourier-Transform Infrared Spectroscopy (FTIR) : Identify characteristic P-O-C (aromatic) stretches near 960–980 cm and P=O vibrations (if oxidized) around 1250 cm.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : Adapt methods from tris(nonylphenyl) phosphite (TNPP) analysis, using reverse-phase C18 columns with methanol/water gradients and electrospray ionization (ESI) in negative mode for high sensitivity .
-
Elemental Analysis : Validate molecular composition (CHOP) against theoretical values .
Table 1: Key Physicochemical Properties
Property Value Source CAS Number 35239-35-1 Molecular Formula CHOP Molecular Weight 629.0 g/mol
Q. How can researchers experimentally determine the octanol-water partition coefficient (log K) of this compound?
- Methodology :
- Shake-Flask Method : Mix the compound with octanol and water, equilibrate, and quantify concentrations in each phase via HPLC-UV.
- Chromatographic Retention Correlation : Use reverse-phase HPLC retention times to estimate log K based on calibration with standards of known log K.
- Implications : High log K values (predicted >10 due to long alkyl chains) suggest bioaccumulation potential, necessitating environmental fate studies .
Advanced Research Questions
Q. What experimental designs are suitable for assessing the thermal degradation products of this compound under polymer processing conditions?
- Methodology :
- Thermogravimetric Analysis-FTIR (TGA-FTIR) : Monitor mass loss and evolved gases (e.g., phosphorous oxides, alkylphenols) at 200–300°C, simulating polymer extrusion temperatures.
- Gas Chromatography-Mass Spectrometry (GC-MS) : Analyze condensed degradation products for hazardous species like nonylphenols, analogous to TNPP degradation .
- Accelerated Aging Studies : Expose polymer blends to UV radiation or elevated temperatures and quantify residual phosphite via P NMR .
Q. How can conflicting data on the antioxidant efficacy of this compound in different polymer matrices be resolved?
- Methodology :
- Oxidation Induction Time (OIT) Testing : Use differential scanning calorimetry (DSC) to measure OIT in polypropylene, polystyrene, and ABS under standardized conditions (e.g., ISO 11357-6).
- Synergistic Effect Studies : Combine with phenolic antioxidants (e.g., Irganox 1010) in a factorial design to optimize molar ratios for maximum stabilization .
- Surface vs. Bulk Analysis : Employ X-ray photoelectron spectroscopy (XPS) to assess migration and localization within polymer matrices.
Q. What methodologies are recommended for detecting trace 4-nonylphenol contaminants in this compound, and how do these align with regulatory frameworks?
- Methodology :
- LC-MS/MS with Derivatization : Derivatize samples with dansyl chloride to enhance 4-nonylphenol detection limits (≤0.1% w/w), as required by EU RoHS and food contact regulations .
- Quality Control Protocols : Implement batch testing using internal standards (e.g., deuterated 4-nonylphenol) to ensure compliance with REACH SVHC thresholds .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported solubility parameters for this compound?
- Methodology :
- Hansen Solubility Parameters (HSP) : Determine via turbidimetric titration in solvents of known HSP (e.g., toluene, ethanol). Compare results with computational predictions using group contribution methods.
- Critical Micelle Concentration (CMC) Studies : Use dynamic light scattering (DLS) to assess aggregation behavior in aqueous systems, which may explain solubility variability .
Regulatory and Environmental Considerations
Q. What advanced models predict the environmental persistence of this compound in aquatic systems?
- Methodology :
- Quantitative Structure-Activity Relationship (QSAR) : Input molecular descriptors (e.g., molar volume, polar surface area) into EPI Suite to estimate biodegradation half-lives.
- Microcosm Studies : Simulate freshwater/sediment systems under OECD 308 guidelines to measure hydrolysis and microbial degradation rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
